(1-Methoxycyclooctyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methoxycyclooctyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-12-10(9-11)7-5-3-2-4-6-8-10/h2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXHPWUTUFLAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCCCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326487-86-9 | |
| Record name | (1-methoxycyclooctyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Iii. Chemical Reactivity and Transformations of 1 Methoxycyclooctyl Methanamine
Reactions Involving the Primary Amine Functional Group
The primary amine group (-NH₂) in (1-Methoxycyclooctyl)methanamine is a nucleophilic center, making it susceptible to a variety of reactions common to primary amines. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.
The primary amine of this compound can readily undergo acylation when treated with acylating agents such as acid chlorides, acid anhydrides, or esters. This reaction results in the formation of a stable amide linkage. The general transformation involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, carboxylate).
These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction. The resulting N-acylated products exhibit different physical and chemical properties compared to the parent amine, including changes in polarity and basicity.
Table 1: Illustrative Acylation Reactions of this compound
| Acylating Agent | Product Name | General Conditions |
| Acetyl Chloride | N-((1-Methoxycyclooctyl)methyl)acetamide | Aprotic solvent, base (e.g., triethylamine) |
| Benzoyl Chloride | N-((1-Methoxycyclooctyl)methyl)benzamide | Aprotic solvent, base (e.g., pyridine) |
| Acetic Anhydride | N-((1-Methoxycyclooctyl)methyl)acetamide | Optional catalyst (e.g., DMAP), with or without solvent |
Alkylation of the primary amine in this compound involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides or sulfates. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkylating agent.
The degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be controlled by the stoichiometry of the reactants and the reaction conditions. The use of a bulky substrate like this compound may sterically hinder over-alkylation, potentially favoring the formation of the secondary amine.
Table 2: Representative Alkylation Reactions of this compound
| Alkylating Agent | Product Class | General Conditions |
| Methyl Iodide | Secondary or Tertiary Amine, Quaternary Salt | Polar solvent, base (e.g., K₂CO₃) |
| Benzyl Bromide | Secondary or Tertiary Amine | Polar aprotic solvent, base |
| Diethyl Sulfate | Secondary or Tertiary Amine | Heat, base |
This compound, as a primary amine, can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reversible reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of the C=N double bond is a key transformation. masterorganicchemistry.com
The pH of the reaction medium is crucial; it must be acidic enough to protonate the carbonyl oxygen and facilitate the departure of water, but not so acidic as to protonate the amine, rendering it non-nucleophilic. libretexts.orgyoutube.com The removal of water from the reaction mixture can drive the equilibrium towards the formation of the imine product. academie-sciences.fr
Table 3: Examples of Imine Formation with this compound
| Carbonyl Compound | Product (Imine) | Catalyst |
| Benzaldehyde | N-((1-Methoxycyclooctyl)methyl)-1-phenylmethanimine | Acid catalyst (e.g., p-TsOH) |
| Acetone | N-((1-Methoxycyclooctyl)methyl)propan-2-imine | Acid catalyst (e.g., H₂SO₄) |
| Cyclohexanone | N-((1-Methoxycyclooctyl)methyl)cyclohexan-1-imine | Acid catalyst (e.g., acetic acid) |
Reactions Involving the Ether Functional Group
The ether functional group (methoxy group, -OCH₃) in this compound is generally more stable and less reactive than the primary amine. Ethers are often used as solvents in chemical reactions due to their inertness towards many reagents. openstax.org However, under specific and often harsh conditions, the ether linkage can be cleaved.
The cleavage of the ether bond in this compound typically requires strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgchemistrysteps.com Hydrochloric acid (HCl) is generally not effective. openstax.org The reaction proceeds via a nucleophilic substitution mechanism.
The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. openstax.orgwikipedia.org For this compound, the ether is attached to a tertiary carbon of the cyclooctyl ring and a primary methyl group. Cleavage would likely proceed through an Sₙ1 pathway due to the stability of the tertiary carbocation that would form on the cyclooctyl ring. This would result in the formation of (1-(aminomethyl)cyclooctan-1-ol) and methyl halide.
Table 4: Ether Cleavage of this compound
| Reagent | Major Products | Probable Mechanism |
| Concentrated HBr | (1-(Aminomethyl)cyclooctan-1-ol), Methyl Bromide | Sₙ1 |
| Concentrated HI | (1-(Aminomethyl)cyclooctan-1-ol), Methyl Iodide | Sₙ1 |
The methoxy (B1213986) group in this compound is stable under a wide range of conditions, particularly those that are basic or neutral. It is unreactive towards most oxidizing and reducing agents, as well as nucleophiles. openstax.orglibretexts.org This stability allows for a wide variety of chemical modifications to be performed on the primary amine group without affecting the ether linkage. For many synthetic applications, the ether can be considered a protecting group for the tertiary alcohol, although its removal requires harsh acidic conditions.
Reactions Involving the Cyclooctane (B165968) Ring System
Direct functionalization of the saturated cyclooctane ring in this compound is challenging due to the inherent stability of C-H bonds in alkanes. However, strategic approaches can be employed to introduce new functional groups onto the carbocyclic framework.
The introduction of functional groups onto the cyclooctane ring of this compound typically requires harsh reaction conditions or the use of highly reactive intermediates. These transformations are often non-selective, leading to a mixture of products.
One potential method for ring functionalization is through free-radical halogenation. This process involves the use of a halogen, such as bromine or chlorine, in the presence of UV light or a radical initiator. The reaction proceeds via a free-radical chain mechanism, where a hydrogen atom on the cyclooctane ring is abstracted, and the resulting cyclooctyl radical reacts with a halogen molecule. Due to the various C-H bonds on the cyclooctane ring, this reaction would likely result in a mixture of constitutional isomers.
Another approach could involve directed C-H activation. While challenging, certain transition metal catalysts can selectively activate C-H bonds at specific positions relative to a directing group. The primary amine or the methoxy group in this compound could potentially serve as such a directing group, guiding the functionalization to a specific carbon atom on the cyclooctane ring.
Table 1: Hypothetical Examples of Ring Functionalization Reactions
| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |
| Free-Radical Bromination | Br₂, hν (UV light) | Mixture of bromo-substituted this compound isomers | Low selectivity is expected, leading to a complex product mixture. |
| Directed C-H Activation | Rh(III) catalyst, oxidant | Specific mono-functionalized cyclooctane derivative | The position of functionalization would depend on the directing ability of the amine or methoxy group. |
| Barton Reaction | Photolysis of a nitrite (B80452) ester derivative | Oximation at a remote position on the ring | This would require prior conversion of the amine to a nitrite ester. |
The cyclooctane ring is known for its conformational flexibility, existing in several low-energy conformations, with the boat-chair and crown conformations being the most stable. The specific conformation adopted by this compound can significantly impact its reactivity.
The spatial arrangement of the methoxy and methanamine substituents, as well as the orientation of the C-H bonds on the ring, is determined by the ring's conformation. For instance, in a boat-chair conformation, there are axial, equatorial, and "flagpole" positions, each with a distinct steric environment. The accessibility of a particular C-H bond for reaction will depend on its position within this conformational landscape.
Transannular reactions, or "cross-ring" reactions, are a characteristic feature of medium-sized rings like cyclooctane. In certain conformations of this compound, the primary amine or the methoxy group may be in close proximity to a C-H bond on the opposite side of the ring. This proximity can facilitate intramolecular hydrogen abstraction or cyclization reactions, leading to the formation of bicyclic products. The likelihood of such reactions is highly dependent on the stability of the transition state, which is directly influenced by the ring's conformation.
Table 2: Influence of Conformation on Potential Reactivity
| Conformation | Key Steric Features | Potential Influence on Reactivity |
| Boat-Chair | Less symmetrical, multiple distinct substituent positions | May lead to a more complex mixture of products in non-selective reactions. Could favor specific transannular reactions depending on substituent placement. |
| Crown | More symmetrical, all substituent positions are equivalent | May result in a simpler product distribution in some reactions. |
| Twist-Boat-Chair | Intermediate energy conformation | Can be on the reaction pathway between more stable conformations, influencing reaction dynamics. |
Iv. Advanced Characterization and Theoretical Studies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the molecular structure of a chemical compound. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and mass of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: This technique would be used to identify the number of unique proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J). For (1-Methoxycyclooctyl)methanamine, one would expect to observe distinct signals for the protons of the methoxy (B1213986) group, the aminomethyl group, and the various protons on the cyclooctyl ring. The complexity of the cyclooctyl ring signals would be significant due to the number of non-equivalent protons and their potential for complex splitting patterns.
¹³C NMR: This method would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the methoxy carbon, the aminomethyl carbon, the quaternary carbon of the cyclooctyl ring attached to the methoxy and methanamine groups, and the seven other carbons of the cyclooctane (B165968) ring.
A thorough search did not yield any published experimental ¹H NMR or ¹³C NMR data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular formula (C₁₀H₂₁NO). The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of bonds, such as the loss of a methoxy group, an aminomethyl group, or fragmentation of the cyclooctyl ring.
No specific experimental mass spectrometry data or fragmentation studies for this compound were found in the available literature.
Computational Chemistry and Modeling
Computational methods are valuable for predicting and understanding the properties of molecules, including their three-dimensional structure, stability, and reactivity.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be used to predict its optimized geometry, vibrational frequencies (for comparison with IR spectroscopy), and NMR chemical shifts. Such calculations would provide theoretical insights into the molecule's properties.
No published studies involving DFT calculations specifically for this compound could be located.
Conformational Analysis and Energy Minimization
The cyclooctane ring is known for its conformational complexity, with several low-energy conformers such as the boat-chair, crown, and boat-boat forms. A conformational analysis of this compound would involve systematically exploring these different ring conformations and the rotational possibilities around the single bonds of the substituents to identify the most stable, lowest-energy structures. Energy minimization calculations would be performed for each potential conformer.
There are no specific conformational analysis or energy minimization studies for this compound available in the scientific literature.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques, such as molecular dynamics (MD), could be used to study the dynamic behavior of this compound over time. These simulations could provide insights into its conformational flexibility and intermolecular interactions in different environments.
No molecular modeling or simulation studies focused on this compound have been published.
V. Applications in Contemporary Organic Synthesis
(1-Methoxycyclooctyl)methanamine as a Building Block in Complex Molecule Synthesis
The cyclooctane (B165968) framework is a recurring motif in a number of natural products and biologically active compounds. The synthesis of such complex molecules often relies on the use of pre-functionalized cyclooctane building blocks. This compound, with its primary amine and ether functionalities, is well-suited for this role. The amine group provides a nucleophilic handle for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and reductive amination.
Furthermore, the methoxy (B1213986) group, while relatively inert, can be strategically cleaved under specific conditions to reveal a hydroxyl group, opening up another avenue for functionalization. The inherent conformational flexibility of the cyclooctane ring, influenced by the substituents, can also be exploited to control the stereochemical outcome of subsequent reactions. The synthesis of complex polycyclic structures can be envisioned through intramolecular reactions involving functional groups appended to the methanamine nitrogen.
Role as a Ligand in Metal Catalysis
The development of novel ligands is a cornerstone of progress in transition metal catalysis. The amine functionality in this compound makes it a candidate for use as a ligand in various metal-catalyzed reactions. Primary amines can coordinate to a variety of metal centers, influencing their electronic properties and steric environment. This, in turn, can modulate the reactivity and selectivity of the catalyst.
The cyclooctyl backbone of the molecule can provide a sterically demanding environment around the metal center, which can be advantageous in controlling enantioselectivity in asymmetric catalysis. While there is a vast body of literature on the use of chiral amines and amino alcohols as ligands, the specific application of this compound in this context remains an area ripe for exploration. The potential for this compound to act as a bidentate ligand, possibly involving the ether oxygen under certain conditions, further enhances its appeal for catalytic applications. The development of chiral variants of this ligand could open doors to new asymmetric transformations.
Precursor to Diversely Substituted Cyclooctane Derivatives
The reactivity of the amine group in this compound allows for its conversion into a plethora of other functional groups, making it a valuable precursor for a library of diversely substituted cyclooctane derivatives. For instance, oxidation of the primary amine could yield nitro or imine functionalities. Diazotization of the amine, followed by substitution, could introduce a wide array of substituents, including halogens, hydroxyl groups, and cyano groups.
Moreover, the amine can be transformed into an amide, which can then participate in various amide-coupling reactions to form more complex structures. The ability to readily diversify the functionality at the C1 position of the cyclooctane ring makes this compound a versatile starting material for the synthesis of novel materials and potential pharmaceutical candidates.
Integration into Heterocyclic Systems
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The primary amine of this compound is a key functional group for the construction of nitrogen-containing heterocycles. Through condensation reactions with dicarbonyl compounds or their equivalents, a variety of heterocyclic rings can be fused to or appended from the cyclooctane core.
For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) or a diazepine (B8756704) ring, depending on the reaction conditions and the nature of the dicarbonyl species. Similarly, reaction with α-haloketones could provide access to substituted pyrazines. The synthesis of such hybrid structures, combining a flexible medium-sized carbocycle with a rigid aromatic or non-aromatic heterocycle, is a promising strategy for the development of new chemical entities with unique three-dimensional shapes and biological activities. The exploration of these synthetic pathways could significantly expand the chemical space accessible from this versatile building block.
Vi. Future Research Perspectives and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of (1-Methoxycyclooctyl)methanamine is a foundational challenge that will enable all other areas of its study. Future research will likely focus on developing synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry, emphasizing sustainability and waste minimization. solubilityofthings.comneuroquantology.comrroij.com
A plausible and efficient synthetic approach could be the reductive amination of 1-methoxycyclooctanecarbaldehyde. youtube.comlibretexts.org This method is widely used for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones. libretexts.orglibretexts.org The reaction typically involves the formation of an imine intermediate, which is then reduced to the corresponding amine using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. youtube.comlibretexts.org
Another potential route could start from cyclooctanone (B32682). The synthesis could involve an initial α-hydroxymethylation followed by methylation of the hydroxyl group to form 1-methoxycyclooctanecarbonitrile. Subsequent reduction of the nitrile group would yield the desired primary amine. libretexts.org The development of catalytic versions of these transformations would be a significant advancement, potentially utilizing earth-abundant metal catalysts to enhance sustainability. rsc.orgmdpi.com
Table 1: Potential Synthetic Strategies for this compound
| Starting Material | Key Intermediates | Potential Reagents | Key Advantages |
| 1-Methoxycyclooctanecarbaldehyde | Imine | NH₃, H₂/Catalyst (e.g., Ni), NaBH₄ | Direct, high atom economy |
| Cyclooctanone | 1-Hydroxycyclooctanecarbonitrile, 1-Methoxycyclooctanecarbonitrile | KCN, CH₃I, LiAlH₄ | Utilizes a common starting material |
| 1-Methoxycyclooctanoic acid | Acyl azide, Isocyanate | DPPA, heat; H₂O | Curtius rearrangement for amine synthesis |
Challenges in this area will include managing the stereochemistry of the cyclooctane (B165968) ring and preventing side reactions. The development of biocatalytic or enzymatic methods could offer highly selective and environmentally benign alternatives to traditional synthetic routes, aligning with the broader future trends in organic synthesis. solubilityofthings.com
Exploration of Novel Reactivity Patterns
The unique structural features of this compound—a primary amine adjacent to a quaternary, methoxy-substituted carbon on a large cycloalkane ring—suggest that it may exhibit novel reactivity. nih.gov The steric hindrance around the primary amine, conferred by the bulky cyclooctyl group, could influence its nucleophilicity and basicity compared to less hindered amines. osti.govmsu.edu
Future research could explore its participation in a variety of chemical transformations:
N-Functionalization: Investigating the reactivity of the primary amine in reactions such as acylation, alkylation, and arylation will be crucial. msu.eduacs.org The steric bulk may necessitate the use of highly reactive electrophiles or specialized catalytic systems to achieve efficient conversion.
Intramolecular Reactions: The proximity of the methoxy (B1213986) and methanamine groups could facilitate intramolecular cyclization reactions under appropriate conditions, leading to novel heterocyclic scaffolds.
Coordination Chemistry: The bifunctional nature of the molecule, with both a Lewis basic amine and a potentially coordinating ether oxygen, makes it an interesting candidate as a ligand for metal complexes. numberanalytics.comnih.gov The resulting metal complexes could exhibit unique catalytic properties.
A significant challenge will be to understand and control the conformational flexibility of the cyclooctane ring, as different conformers may exhibit different reactivities. wikipedia.org The interplay between the steric and electronic effects of the methoxy and methanamine substituents will be a key area of investigation.
Advanced Computational Studies for Predictive Design
Given the conformational complexity of the cyclooctane ring, computational chemistry will be an indispensable tool for understanding the structure, properties, and reactivity of this compound. wikipedia.orgic.ac.ukacs.org
Future computational studies could focus on:
Conformational Analysis: Determining the preferred conformations of the molecule in different environments (gas phase, various solvents) is fundamental. The boat-chair conformation is often the most stable for cyclooctane, but substitution can alter the energetic landscape. wikipedia.org
Predicting Reactivity: Quantum mechanical calculations can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions involving the amine and methoxy groups. researchgate.netmit.edu This can guide experimental design and lead to the discovery of new reactions. nih.gov
Ligand Design: If used as a ligand, computational modeling can predict the coordination geometry and electronic properties of its metal complexes, aiding in the design of catalysts with specific activities. orientjchem.org
The integration of machine learning and artificial intelligence with computational chemistry is an emerging trend that could significantly accelerate the exploration of this molecule's chemical space. arocjournal.combeilstein-journals.org Predictive models could be trained on computational and experimental data to forecast properties and reaction outcomes for derivatives of this compound. orientjchem.orgarocjournal.com
Table 2: Focus Areas for Computational Studies
| Research Area | Computational Method | Predicted Properties |
| Conformational Analysis | Molecular Mechanics (MM), Density Functional Theory (DFT) | Relative energies of conformers, bond lengths, bond angles |
| Reactivity Prediction | DFT, Ab initio methods | Reaction barriers, transition state geometries, reaction mechanisms |
| Ligand-Metal Interactions | DFT | Binding energies, electronic structure of complexes |
A primary challenge will be the accuracy of the computational methods and the computational cost associated with studying a molecule of this size and flexibility.
Expansion of Applications in Chemical Research
While immediate applications of this compound are not yet defined, its unique structure suggests several potential areas of use in chemical research.
Building Block in Organic Synthesis: The bifunctional nature of the molecule makes it a potentially valuable building block for the synthesis of more complex molecules, including pharmaceuticals and materials. neuroquantology.comthieme.de The sterically hindered amine could introduce specific properties into the target molecules. researchgate.net
Catalysis: As a ligand, it could be used in homogeneous catalysis. nih.gov The chiral variants of this molecule could be explored as ligands for asymmetric catalysis, a field of immense importance in modern organic synthesis. nih.govox.ac.uk The cooperative effect of the two functional groups could lead to new reactivity and selectivity. nih.gov
Materials Science: The incorporation of this motif into polymers or other materials could impart unique properties due to its conformational flexibility and the presence of the polar amine and ether groups.
The successful development of this compound as a useful tool in chemical research will depend on the development of efficient synthetic routes and a thorough understanding of its reactivity and properties. The journey from a novel chemical entity to a widely used building block or ligand is challenging but holds the promise of significant scientific advancement. rroij.comthieme.de
Q & A
Q. What are the recommended synthetic routes for (1-Methoxycyclooctyl)methanamine in academic settings?
- Methodological Answer : The synthesis typically involves forming the cyclooctane ring followed by introducing the methoxy and methanamine groups. A common approach includes alkylation of cyclooctanone with a methoxy-containing reagent, followed by reductive amination using ammonia or methylamine. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization from ethanol/water mixtures . Researchers should optimize reaction conditions (e.g., temperature, catalyst loading) to improve yield and minimize side products.
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the cyclooctyl backbone and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography resolves stereochemistry if crystalline derivatives are synthesized. Physicochemical properties (logP, solubility) are determined via shake-flask assays with HPLC quantification. Stability under varying pH and temperature conditions is assessed using accelerated degradation studies .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (gloves, lab coats, goggles) to prevent inhalation or skin contact. Store in airtight containers under inert gas (N₂/Ar) to avoid oxidation. In case of exposure, follow first-aid measures: rinse skin with water for 15 minutes; if inhaled, move to fresh air and seek medical attention. Waste disposal must comply with institutional guidelines for amine-containing compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?
- Methodological Answer : Systematically modify the methoxy group (e.g., replacing with ethoxy, halogen) or cyclooctyl ring (e.g., introducing unsaturation or heteroatoms). Assess bioactivity using in vitro assays (e.g., receptor binding, enzyme inhibition) and correlate results with computational models (e.g., molecular docking). Prioritize derivatives with enhanced selectivity by comparing IC₅₀ values against off-target receptors .
Q. What analytical techniques are suitable for resolving contradictions in purity data of this compound batches?
- Methodological Answer : Employ orthogonal methods:
- HPLC-DAD/MS to detect trace impurities (e.g., byproducts from incomplete amination).
- Elemental analysis to verify stoichiometry.
- Karl Fischer titration for water content.
- Chiral GC if enantiomeric purity is critical. Validate methods per ICH guidelines (Q2(R1)) to ensure reproducibility .
Q. What computational strategies can predict the interaction of this compound with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target receptors (e.g., GPCRs, ion channels). Refine predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability. Validate models with free energy perturbation (FEP) calculations. Pair computational results with experimental data (SPR, ITC) to refine affinity predictions .
Q. How can researchers investigate the metabolic pathways and pharmacokinetic properties of this compound in preclinical models?
- Methodological Answer : Conduct in vitro metabolic stability assays using liver microsomes (human/rodent) and monitor metabolites via LC-MS/MS. For in vivo pharmacokinetics , administer the compound to rodents and collect plasma samples at timed intervals. Analyze using compartmental modeling (Phoenix WinNonlin) to calculate parameters like t₁/₂, Cₘₐₓ, and bioavailability. Compare results across species to predict human pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
